4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
Overview
Description
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO2S·HCl. It is a derivative of cyclohexanamine, where the amine group is substituted with a methanesulfonylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Formation of Intermediate: Cyclohexanone is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-(methanesulfonylmethyl)cyclohexanone.
Reduction: The intermediate 4-(methanesulfonylmethyl)cyclohexanone is then reduced using a reducing agent like sodium borohydride to yield 4-(methanesulfonylmethyl)cyclohexan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 4-(methanesulfonylmethyl)cyclohexan-1-amine.
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclohexan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Cyclohexan-1-amine.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexan-1-amine: Lacks the methanesulfonylmethyl group, making it less reactive in certain chemical reactions.
4-(Methylsulfonyl)cyclohexan-1-amine: Similar structure but without the methylene bridge, resulting in different reactivity and properties.
4-(Methanesulfonylmethyl)cyclohexanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.
Uniqueness
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is unique due to the presence of both the methanesulfonylmethyl group and the amine group on the cyclohexane ring
Properties
IUPAC Name |
4-(methylsulfonylmethyl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASUPHCNKYFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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